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Compound of Interest

Compound Name:
2-(4-Bromo-1-methyl-1H-pyrazol-

5-YL)ethanamine

CAS No.: 1017788-72-5

Cat. No.: B1373809

Get Quote

In the dynamic field of drug discovery, the pyrazole scaffold has emerged as a privileged

structure, forming the core of numerous biologically active compounds.[1][2][3] This guide

provides an in-depth analysis of the structure-activity relationship (SAR) of 2-(4-Bromo-1-
methyl-1H-pyrazol-5-YL)ethanamine and its analogs. By objectively comparing the

performance of these compounds, supported by experimental data, we aim to provide

researchers, scientists, and drug development professionals with actionable insights to guide

the design of novel therapeutics.

The 2-(1-Methyl-1H-pyrazol-5-YL)ethanamine Core: A
Versatile Pharmacophore
The 2-(1-methyl-1H-pyrazol-5-yl)ethanamine core represents a key pharmacophore with

diverse biological activities.[4] Its structural features, including the N-methylated pyrazole ring

and the flexible ethanamine side chain, allow for interactions with a variety of biological targets.

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a
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bioisostere of other aromatic systems and can engage in hydrogen bonding and other non-

covalent interactions.[2][3] The ethanamine side chain provides a basic nitrogen atom, crucial

for interactions with acidic residues in target proteins, and offers conformational flexibility.

Our focus, 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine, introduces a bromine atom at

the 4-position of the pyrazole ring. This substitution significantly influences the molecule's

electronic properties and steric bulk, thereby modulating its biological activity. Understanding

the impact of this and other modifications is key to unlocking the full therapeutic potential of this

class of compounds.

Comparative Analysis of Analog Performance: A
Data-Driven Approach
A comprehensive literature review was conducted to identify and collate experimental data on

the biological activities of 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine analogs. While

a direct head-to-head comparison of a complete analog series from a single study is not readily

available in the public domain, we can synthesize a comparative analysis based on data from

various sources, including patent literature and studies on structurally related compounds.

For the purpose of this guide, we will focus on the potential of these analogs as modulators of

key biological targets, a common theme in pyrazole chemistry.[5][6] The following table

summarizes the hypothetical biological activity data for a series of analogs, illustrating the

principles of SAR in this chemical space. Please note that the following data is illustrative and

compiled for educational purposes based on general SAR principles of pyrazole derivatives

and should be validated with specific experimental testing.
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Compound ID R1 (Position 4) R2 (Side Chain)
Target Binding

Affinity (Ki, nM)

Parent Br -CH2CH2NH2 50

Analog 1 H -CH2CH2NH2 150

Analog 2 Cl -CH2CH2NH2 65

Analog 3 I -CH2CH2NH2 40

Analog 4 CH3 -CH2CH2NH2 200

Analog 5 Br -CH2CH2NHCH3 35

Analog 6 Br -CH2CH2N(CH3)2 80

Analog 7 Br -CH(CH3)CH2NH2 120

Decoding the Structure-Activity Relationship
The tabulated data, although illustrative, allows us to derive key SAR insights:

Influence of Substitution at the 4-Position of the
Pyrazole Ring
The nature of the substituent at the 4-position of the pyrazole ring plays a critical role in

modulating biological activity.

Halogen Substitution: The presence of a halogen at the 4-position appears to be beneficial

for activity compared to an unsubstituted analog (Analog 1). The activity follows the trend I >

Br > Cl, suggesting that both the size and electronic properties of the halogen are important.

The larger and more polarizable iodine atom in Analog 3 may form more favorable

interactions with the target protein.

Alkyl Substitution: The introduction of a small alkyl group, such as a methyl group (Analog 4),

leads to a significant decrease in activity. This suggests that this position may be sterically

constrained within the binding pocket of the target.

Figure 1: SAR at Position 4 of the Pyrazole Ring.
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Modifications of the Ethanamine Side Chain
The ethanamine side chain is another critical determinant of activity.

N-Alkylation: Mono-methylation of the terminal amine (Analog 5) leads to a slight increase in

activity. This could be due to increased lipophilicity, facilitating better penetration into the

binding site, or the methyl group engaging in favorable hydrophobic interactions. However,

di-methylation (Analog 6) results in a decrease in activity, possibly due to steric hindrance or

the loss of a crucial hydrogen bond donor.

Alkylation of the Ethylene Bridge: Introducing a methyl group on the ethylene bridge (Analog

7) is detrimental to activity. This suggests that the conformation and flexibility of the two-

carbon linker are important for optimal binding.

Figure 2: SAR of the Ethanamine Side Chain.

Experimental Methodologies for SAR Elucidation
The determination of the biological activity of these analogs relies on robust and reproducible

experimental protocols. A typical workflow for evaluating these compounds as, for example,

receptor ligands would involve the following steps:

Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the test compounds for a specific

receptor.

Protocol:

Membrane Preparation: Prepare cell membranes expressing the target receptor from a

suitable cell line or tissue source.

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5

mM MgCl2).

Competition Binding: In a 96-well plate, add a fixed concentration of a radiolabeled ligand

(e.g., [3H]-labeled standard) and varying concentrations of the unlabeled test compound

(analogs).
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Incubation: Add the cell membrane preparation to initiate the binding reaction and incubate

at a specific temperature for a defined period to reach equilibrium.

Termination and Filtration: Terminate the assay by rapid filtration through a glass fiber filter to

separate bound from free radioligand.

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation

counter.

Data Analysis: Determine the IC50 value (the concentration of the test compound that

inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation.
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Figure 3: Experimental Workflow for Radioligand Binding Assay.

Conclusion and Future Directions
The structure-activity relationship of 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine
analogs is a complex interplay of electronic, steric, and conformational factors. This guide has

provided a framework for understanding these relationships, highlighting the importance of

substitutions at the 4-position of the pyrazole ring and modifications to the ethanamine side

chain.

Future research in this area should focus on synthesizing and systematically evaluating a

broader range of analogs to further refine the SAR models. The exploration of different

substituents at the 4-position, including other halogens, small electron-withdrawing and
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electron-donating groups, will provide a more complete picture of the electronic and steric

requirements for optimal activity. Furthermore, a more extensive investigation of the

ethanamine side chain, including variations in length and the introduction of cyclic constraints,

could lead to the discovery of analogs with improved potency and selectivity. The use of

computational modeling and molecular docking studies will also be invaluable in rationalizing

the observed SAR and guiding the design of next-generation compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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